molecular formula C16H15N5O2 B5288822 N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline

N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline

Cat. No.: B5288822
M. Wt: 309.32 g/mol
InChI Key: LAOYBNVXHKNRST-ODLFYWEKSA-N
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Description

N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization steps . The reaction conditions often include:

  • Condensation Reaction

      Reactants: o-phenylenediamine and formic acid.

      Conditions: Heating under reflux in an acidic medium.

      Products: Benzimidazole derivatives.

  • Derivatization

      Reactants: Benzimidazole derivative and appropriate aldehydes or nitrating agents.

      Conditions: Varies depending on the specific derivative being synthesized.

      Products: Substituted benzimidazole compounds.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions followed by purification processes such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an acidic or basic medium.

      Products: Oxidized benzimidazole derivatives.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted under controlled temperature and pressure.

      Products: Reduced forms of the compound.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Varies depending on the specific substitution reaction.

      Products: Substituted benzimidazole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Scientific Research Applications

N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline: has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

N-[(Z)-1-(1H-benzimidazol-2-yl)propan-2-ylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11(10-16-17-14-4-2-3-5-15(14)18-16)19-20-12-6-8-13(9-7-12)21(22)23/h2-9,20H,10H2,1H3,(H,17,18)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOYBNVXHKNRST-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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